molecular formula C19H31BN2O3Si B13777728 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole CAS No. 317830-46-9

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B13777728
CAS No.: 317830-46-9
M. Wt: 374.4 g/mol
InChI Key: KWOYHFAZDBIHTK-UHFFFAOYSA-N
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Description

“5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole” is a complex organic compound that features a benzimidazole core, a dioxaborolane group, and a trimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole” typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the Dioxaborolane Group: This step involves the reaction of the benzimidazole derivative with a boronic acid or ester under suitable conditions.

    Attachment of the Trimethylsilyl Ether: This can be done by reacting the intermediate with a trimethylsilyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole core.

    Reduction: Reduction reactions could target the dioxaborolane group.

    Substitution: The trimethylsilyl ether group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like alcohols or amines in the presence of a base.

Major Products Formed

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a benzimidazole derivative with an oxidized side chain, while substitution could replace the trimethylsilyl group with another functional group.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in catalytic reactions.

    Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.

Biology

    Biomolecular Probes: The compound could be used to label or detect biomolecules.

Medicine

    Drug Development:

Industry

    Material Science: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, as a catalyst, the compound might facilitate a reaction by stabilizing transition states. In biological applications, it could interact with specific molecular targets through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole cores.

    Dioxaborolane Compounds: Molecules featuring the dioxaborolane group.

    Trimethylsilyl Ethers: Compounds with trimethylsilyl ether functionalities.

Uniqueness

The uniqueness of “5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-benzo[d]imidazole” lies in its combination of these three distinct functional groups, which may confer unique reactivity and applications.

Properties

CAS No.

317830-46-9

Molecular Formula

C19H31BN2O3Si

Molecular Weight

374.4 g/mol

IUPAC Name

trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]methoxy]ethyl]silane

InChI

InChI=1S/C19H31BN2O3Si/c1-18(2)19(3,4)25-20(24-18)15-8-9-17-16(12-15)21-13-22(17)14-23-10-11-26(5,6)7/h8-9,12-13H,10-11,14H2,1-7H3

InChI Key

KWOYHFAZDBIHTK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)COCC[Si](C)(C)C

Origin of Product

United States

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